
9(10H)-Acridinimine, 10-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinimine, 10-methyl-: is a nitrogen-containing heterocyclic compound with the molecular formula C14H13N It is a derivative of acridine, where the nitrogen atom is part of the aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinimine, 10-methyl- typically involves the reduction of 10-methyl-9,10-dihydroacridine. One common method includes the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of 9(10H)-Acridinimine, 10-methyl- may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9(10H)-Acridinimine, 10-methyl- can undergo oxidation reactions to form 10-methyl-(9,10H)-acridone.
Common Reagents and Conditions:
Oxidation: Manganese porphyrins, dioxygen, benzonitrile, visible light irradiation.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: 10-methyl-(9,10H)-acridone.
Reduction: 10-methyl-9,10-dihydroacridine.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Chemistry: 9(10H)-Acridinimine, 10-methyl- is used as a precursor in the synthesis of various acridine derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used as a fluorescent probe for nitric oxide sensing. It reacts with nitric oxide in aqueous media to form a fluorescent triazole derivative, which is useful in monitoring nitric oxide levels in living cells .
Medicine: The compound and its derivatives have shown potential as inhibitors of histone deacetylase, making them candidates for anticancer drug development .
Industry: In the industrial sector, 9(10H)-Acridinimine, 10-methyl- is used in the production of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 9(10H)-Acridinimine, 10-methyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, in its role as a histone deacetylase inhibitor, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 10-Methyl-9,10-dihydroacridine
- 10-Methyl-(9,10H)-acridone
- N-Methylacridone
- 9-Acridanone, 10-methyl-
Comparison: Compared to its analogs, 9(10H)-Acridinimine, 10-methyl- exhibits unique properties such as higher reactivity in oxidation reactions and better fluorescence characteristics when used as a probe. Its ability to form stable triazole derivatives with nitric oxide sets it apart from other acridine derivatives .
Properties
CAS No. |
5291-44-1 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
10-methylacridin-9-imine |
InChI |
InChI=1S/C14H12N2/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9,15H,1H3 |
InChI Key |
SQFZLHHJWJODCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


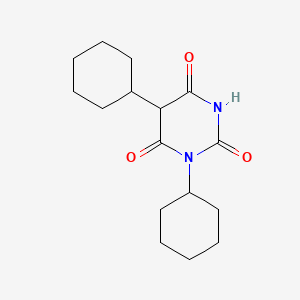

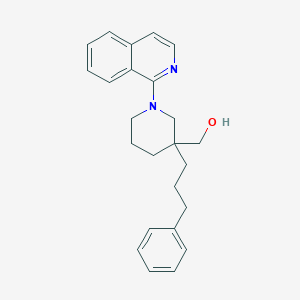

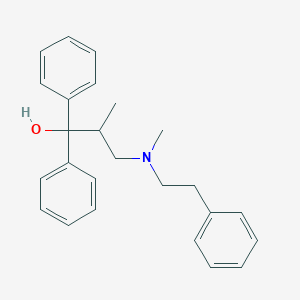
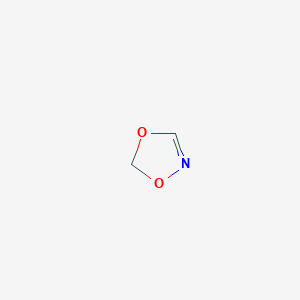
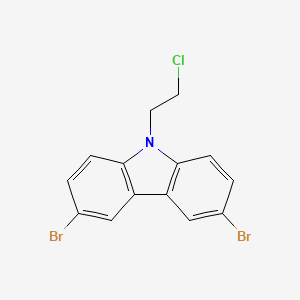
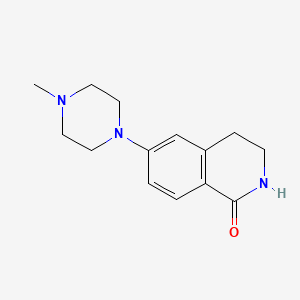
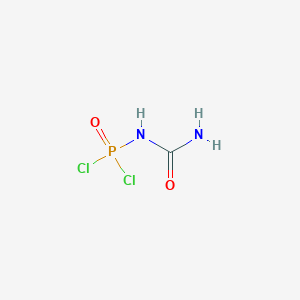
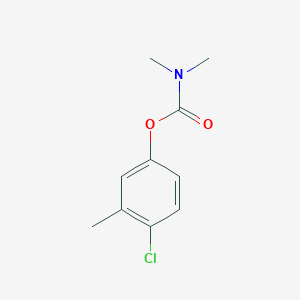
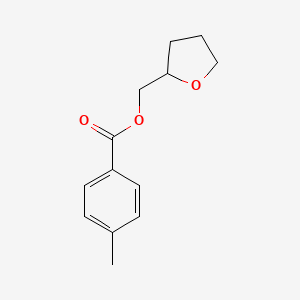
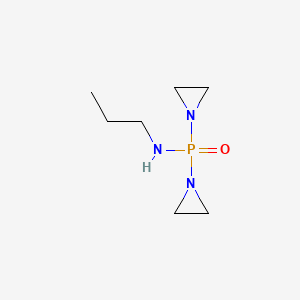
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

